N-methyl-N-phenylpyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
183135-51-5 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-methyl-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-10H,1H3 |
InChI Key |
INKGFTSGGGUXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CN=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of N Methyl N Phenylpyridin 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-methyl-N-phenylpyridin-3-amine, offering detailed information about its atomic arrangement and molecular dynamics.
A foundational aspect of the NMR characterization of this compound is the assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts. Several studies have reported these fundamental data, which are crucial for the interpretation of more complex NMR experiments. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net
The ¹H NMR spectrum typically shows distinct signals for the methyl group, which appears as a singlet, and a complex series of multiplets in the aromatic region corresponding to the protons of the pyridine (B92270) and phenyl rings. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the two aromatic rings.
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Reference |
|---|---|---|
| ¹H (CH₃) | 3.34 - 3.35 | rsc.org |
| ¹H (Aromatic) | 6.94 - 8.33 | nih.govrsc.org |
| ¹³C (CH₃) | 40.16 | rsc.org |
| ¹³C (Aromatic) | 123.02 - 147.57 | rsc.org |
While one-dimensional ¹H and ¹³C NMR provide essential information, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of signals and for probing the spatial relationships and long-range connectivity within this compound.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would correlate the signals of proton and carbon atoms that are directly bonded. For this compound, an HSQC spectrum would definitively link each proton signal in the aromatic region to its corresponding carbon atom in the phenyl and pyridine rings, as well as the methyl protons to the methyl carbon.
Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique is paramount for investigating the conformational dynamics and three-dimensional structure of the molecule in solution. 2D-NOESY detects spatial proximity between protons. For this compound, a key application of NOESY would be to study the relative orientation of the phenyl and pyridine rings. NOE cross-peaks between the protons of the methyl group and the ortho-protons of the phenyl ring, as well as between the protons on the phenyl and pyridine rings that are close in space, would provide direct evidence for the preferred conformation and information about the torsion angles between the aromatic rings and the C-N bonds.
As of the current literature, specific 2D-NOESY, HMBC, and HSQC datasets for this compound have not been published. However, the application of these standard techniques would be a straightforward and necessary step for a complete structural assignment and conformational analysis.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, offering insights into the local environment and packing of molecules in the solid state.
For a crystalline sample of this compound, techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, the presence of multiple, distinct signals for chemically equivalent atoms in the solid-state spectrum can indicate the presence of different conformations or multiple molecules in the asymmetric unit of the crystal lattice.
To date, no specific solid-state NMR studies on crystalline this compound have been reported in the scientific literature. Such a study, ideally in conjunction with single-crystal X-ray diffraction, would be highly informative for understanding the supramolecular structure and intermolecular interactions of this compound in the solid phase.
The structure of this compound features two key rotational axes: the C-N bond between the phenyl ring and the nitrogen atom, and the C-N bond between the pyridine ring and the nitrogen atom. Rotation around these bonds is often hindered, leading to the existence of different conformational isomers that can interconvert at a rate that is on the NMR timescale. Dynamic NMR (DNMR) is the technique of choice for quantifying the energy barriers associated with these rotational processes.
In a DNMR study, the NMR spectra of this compound would be recorded over a range of temperatures. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the non-equivalent protons or carbons in the different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually, at high temperatures, a time-averaged spectrum.
By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the rate constants for the rotational interconversion at different temperatures. From these rate constants, the activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), can be calculated. For similar N-aryl compounds, these barriers are typically in a range that is readily accessible by DNMR techniques.
While the principles of DNMR are well-established, specific experimental data on the rotational barriers in this compound are not currently available in the literature. A detailed DNMR study would provide fundamental insights into the conformational flexibility and stereodynamics of this molecule.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the parent molecule is ionized and often undergoes fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to deduce its structure.
For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the bonds with the lowest dissociation energies. Potential fragmentation pathways could include:
Loss of the methyl group to form a stable [M-CH₃]⁺ fragment.
Cleavage of the C-N bonds, leading to fragments corresponding to the phenylamino (B1219803) or pyridinyl moieties.
Fragmentation of the pyridine or phenyl rings themselves.
A detailed analysis of the relative abundances of these fragment ions would be necessary to propose and confirm the specific fragmentation pathways. While GC-MS data has confirmed the molecular ion peak for this compound, a detailed public study of its fragmentation pathways is not available. rsc.org
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound from its exact mass. The molecular formula of this compound is C₁₂H₁₂N₂.
Furthermore, HRMS can resolve the isotopic distribution of the molecular ion peak. The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) results in a characteristic pattern of peaks, with the monoisotopic peak (containing only the most abundant isotopes) being the most intense, followed by peaks at M+1, M+2, etc., with decreasing intensity.
The theoretical isotopic distribution for the molecular ion of this compound can be calculated based on the natural abundance of the isotopes of carbon, hydrogen, and nitrogen. A comparison of the experimentally observed isotopic pattern from an HRMS measurement with the theoretical pattern provides strong evidence for the assigned elemental composition.
| Mass (Da) | Relative Abundance (%) | Assignment |
|---|---|---|
| 184.1000 | 100.00 | Monoisotopic Peak (M) |
| 185.1034 | 13.88 | M+1 |
| 186.1067 | 0.94 | M+2 |
An experimental HRMS analysis confirming these exact masses and relative abundances would provide definitive confirmation of the elemental formula of this compound.
Ion Mobility Spectrometry for Gas-Phase Conformational Insights
Ion Mobility Spectrometry (IMS) is a powerful technique for investigating the size, shape, and structure of ions in the gas phase. While direct IMS studies on this compound are not extensively documented in the provided results, the principles of the technique can be applied to predict its behavior based on studies of related compounds. IMS separates ions based on their differential mobility through a drift gas under the influence of a weak electric field. The resulting drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape.
For a molecule like this compound, IMS could provide critical insights into its conformational landscape. The molecule's structure is not rigid; rotation is possible around the C(phenyl)-N and C(pyridyl)-N bonds. This rotation can lead to different stable conformations (conformers) in the gas phase. These conformers, having distinct shapes, would exhibit different drift times in an IMS experiment, allowing for their separation and characterization.
Studies on related heterocyclic compounds, such as N-methylimidazole, have shown that IMS can distinguish between monomeric and dimeric forms of ions and identify characteristic signals for protonation sites. finechem-mirea.rufinechem-mirea.ru For this compound, protonation would likely occur at the more basic pyridine nitrogen, leading to a specific product ion that could be tracked. Furthermore, research on 1-aminoindane using microwave spectroscopy, a complementary technique, has demonstrated the ability to identify multiple conformers that differ only in the orientation of an amino group. researchgate.net This suggests that the different orientations of the phenyl and methyl groups relative to the pyridine ring in this compound would be distinguishable by gas-phase techniques like IMS.
The reduced mobility (K₀) value is a key parameter derived from IMS, normalized for standard temperature and pressure, which is characteristic of a specific ion. For example, pyridine has a proton affinity of 930.0 kJ mol⁻¹ and readily forms product ions, with a measured K₀ value for its product ion peak of 1.75 cm²V⁻¹s⁻¹. researchgate.net It is expected that this compound would also be readily ionized and detected, with its K₀ value reflecting its unique size and shape.
| Analyte | Ion Form | Reduced Mobility (K₀) (cm²V⁻¹s⁻¹) | Reference |
| Pyridine | Product Ion | 1.75 | researchgate.net |
| N-methylimidazole | Monomer Ion | 2.1 | finechem-mirea.ru |
| N-methylimidazole | Dimer Ion | 1.6 | finechem-mirea.ru |
This table presents data for related compounds to infer the potential application and expected outcomes of IMS for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a crucial tool for identifying functional groups and providing a "molecular fingerprint" unique to a compound. For this compound, the IR and Raman spectra would be characterized by vibrations associated with its three main components: the pyridine ring, the phenyl ring, and the tertiary amine bridge.
Although a complete experimental spectrum for this compound is not available in the search results, its features can be predicted by analyzing the spectra of its constituent parts and related molecules.
Key Vibrational Modes Expected for this compound:
C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyridine rings are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would absorb in the 3000-2800 cm⁻¹ range. docbrown.info
C=C and C=N Stretching: Vibrations corresponding to the stretching of C=C bonds within the aromatic rings and the C=N bond of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bonds linking the amine nitrogen to the aromatic rings and the methyl group is a key feature. For tertiary aliphatic amines, these absorptions are found between 1220 and 1020 cm⁻¹. docbrown.info For aromatic amines, this band is typically observed at higher frequencies.
Ring Bending and Deformation: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to in-plane and out-of-plane bending of C-H bonds and ring deformation modes, which are highly characteristic of the specific substitution pattern.
In a related molecule, N-methylaniline, a characteristic N-H stretching peak appears at 3411 cm⁻¹; however, as this compound is a tertiary amine, it will lack any N-H bonds and therefore will not show absorption in this region. researchgate.net This absence is a key distinguishing feature from primary and secondary amines. docbrown.info The analysis of 2-N-Phenylamino-methyl-nitro-pyridine isomers shows that vibrations of an amino bridge are sensitive to molecular conformation and hydrogen bonding. nih.gov
| Functional Group/Bond | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Reference |
| Aromatic C-H | 3100 - 3000 | Stretching | docbrown.info |
| Aliphatic C-H (Methyl) | 3000 - 2800 | Stretching | docbrown.info |
| N-CH₃ | 2820 - 2760 | Stretching | docbrown.info |
| C=C, C=N (Aromatic Rings) | 1600 - 1400 | Stretching | nih.gov |
| C-N (Tertiary Amine) | 1220 - 1020 | Stretching | docbrown.info |
This table is a generalized representation based on data from analogous compounds.
X-ray Crystallography for this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
For instance, the crystal structure of N-(3-Methyl-phen-yl)pyrimidin-2-amine reveals two independent molecules in its asymmetric unit, which differ in the dihedral angle between their aromatic rings [39.00 (8)° and 4.59 (11)°]. nih.gov This highlights the conformational flexibility around the N-aryl bond, a feature that would certainly be present in this compound. The packing of this related molecule is consolidated by a network of N-H···N, C-H···N, and C-H···π interactions. nih.gov In this compound, while classical N-H···N hydrogen bonds are absent, similar C-H···N and C-H···π interactions, along with van der Waals forces, would be expected to govern its crystal packing.
The determination of the crystal structure of ζ-N₂, a high-pressure nitrogen phase, from single-crystal data underscores the power of this technique to resolve even subtly different molecular orientations in a complex unit cell. uchicago.edu
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| N-(3-Methyl-phen-yl)pyrimidin-2-amine | - | - | Two conformers in asymmetric unit with different inter-ring dihedral angles. | nih.gov |
| 4-N-(4-methylphenyl)amine-4-(3´-pyridil)-1-butene | Monoclinic | P2₁/n | a=16.554(5) Å, b=7.204(2) Å, c=12.257(3) Å, β=99.76(2)° | researchgate.net |
This table presents crystallographic data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph gives a unique PXRD pattern, allowing for their identification and characterization. While no specific polymorphic studies of this compound are available, the study of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide demonstrates the methodology. mdpi.com In that case, two distinct polymorphs were identified: an orthorhombic form (space group Pna2₁) and a triclinic form (space group P-1). mdpi.com The differences were attributed to variations in molecular conformation and hydrogen bonding networks. mdpi.com
Given the conformational flexibility of this compound, it is a strong candidate for exhibiting polymorphism. Different crystalline forms could arise from different packing arrangements of its various possible gas-phase conformers. A PXRD study would be essential to screen for different solid forms, which can have different physical properties. The PXRD pattern serves as a fingerprint for a specific crystalline phase. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound (If Applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the methyl group or one of the rings, the resulting derivatives would be chiral and could be studied by CD spectroscopy.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This provides information about the absolute configuration and conformational properties of chiral molecules in solution. Theoretical studies using time-dependent density functional theory (TD-DFT) have been successful in simulating and interpreting the CD spectra of complex chiral metal complexes containing pyridine derivatives, such as tris(2-pyridylmethyl)amine. nih.gov These studies establish a model to predict the sign of the CD bands based on the molecule's three-dimensional structure. nih.gov Should chiral derivatives of this compound be synthesized, a similar combination of experimental CD measurements and theoretical calculations could be employed to elucidate their stereochemical properties.
Theoretical and Computational Chemistry of N Methyl N Phenylpyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic nature of N-methyl-N-phenylpyridin-3-amine. These methods are used to determine the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial, as these frontier orbitals govern the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. DFT calculations have been instrumental in elucidating the reaction mechanisms for the synthesis of this compound, particularly in palladium-catalyzed N-arylation reactions. researchgate.net
In studies of the C-N cross-coupling reaction between N-methylaniline and 3-chloropyridine, DFT has been used to model the reaction energetics. researchgate.net These calculations help identify the most probable reaction pathways and the rate-determining steps by comparing the Gibbs free energy (ΔG) of various intermediates and transition states. For instance, DFT studies on similar Pd-catalyzed amination reactions have demonstrated that the energetics of the catalytic cycle are comparable for different sophisticated phosphine (B1218219) ligands, which is consistent with experimental observations. researchgate.net The computational investigation can reveal subtle electronic effects that influence catalyst performance, such as how the electron density at the catalytic center is modulated by the ligand architecture. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic pathway to achieving very high accuracy in the determination of electronic structure.
While specific high-accuracy ab initio studies focused solely on the isolated this compound molecule are not prominently documented in the provided search results, these methods are the gold standard for benchmarking results from more computationally efficient methods like DFT. For a molecule of this size, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) could provide definitive values for properties like ionization potential, electron affinity, and conformational energy differences, albeit at a significant computational expense. Such calculations are often employed for smaller, representative fragments of a larger molecule to understand fundamental interactions with high precision.
Conformational Analysis and Potential Energy Surfaces of this compound
This compound possesses conformational flexibility due to the rotation around the C-N bonds connecting the phenyl and pyridinyl rings to the central nitrogen atom. Conformational analysis is the study of the different spatial arrangements of the atoms (conformers) and their corresponding energies.
A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For this compound, a relaxed PES scan involving the dihedral angles of the C-N bonds would reveal the lowest energy (most stable) conformations and the energy barriers to rotation between them. This information is critical for understanding the molecule's average structure in solution and how its shape influences its interaction with other molecules, such as receptors or enzyme active sites. In the context of its synthesis, conformational analysis of reaction intermediates, such as palladium complexes, is essential to properly evaluate the feasibility of proposed reaction pathways. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics is ideal for studying the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions with the surrounding environment.
For this compound, an MD simulation would provide a detailed picture of its behavior in a solvent, such as water or an organic solvent. This would reveal how the solvent molecules arrange themselves around the solute and how solvent interactions influence the conformational preferences of the molecule. Such simulations are invaluable for understanding solubility, transport properties, and the thermodynamic parameters of solvation. While specific MD studies on this molecule were not identified in the search results, this computational technique remains a vital tool for bridging the gap between static molecular structures and real-world dynamic behavior.
Reaction Mechanism Elucidation via Computational Transition State Search for this compound Reactions
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By using methods like DFT, researchers can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.
Computational studies have been performed to understand the mechanism of the palladium-catalyzed Buchwald-Hartwig amination to produce this compound. researchgate.net These studies compare different potential catalytic cycles and calculate the activation barriers for key steps like oxidative addition, amine coordination, deprotonation, and reductive elimination. For example, in a related Pd-catalyzed N-arylation, DFT calculations indicated that the rate-determining step likely occurs after the amine binds to the palladium center. researchgate.net This kind of detailed mechanistic insight allows for the rational design of more efficient catalysts and the optimization of reaction conditions.
Table 1: Selected DFT-Calculated Reaction Barriers for a Model Pd-Catalyzed N-Arylation Cycle (Note: This data is from a representative study of a similar reaction system and illustrates the type of information gained from computational analysis.) researchgate.net
| Reaction Step | Catalyst System | Calculated Barrier (ΔG, kJ/mol) |
| Oxidative Addition | Pd-CyPhine | 123.3 |
| Oxidative Addition | Pd-XPhos | 84.6 |
| Ligand Coordination | Pd-CyPhine | 25.7 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters for a molecule. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.
By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the NMR chemical shifts (¹H and ¹³C) for this compound. Comparing these predicted shifts to experimental values provides strong evidence for the correctness of the determined structure. Several sources report experimental NMR data for this compound, which can be used for such validation. researchgate.netresearchgate.netresearchgate.net
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies and their corresponding intensities, generating a predicted infrared (IR) spectrum. These predicted frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-N stretching, C-H bending, or aromatic ring modes.
Table 2: Experimental NMR Data for this compound
| Nucleus | Reported Chemical Shifts (δ, ppm) in CDCl₃ | Source |
| ¹H NMR | 8.28 (s, 1H), 8.12 (s, 1H), 7.34 (t, J = 7.9 Hz, 2H), 7.27–7.22 (m, 1H), 7.18 (dd, J = 8.6, 4.6 Hz, 1H), 7.14–7.07 (m, 3H), 3.34 (s, 3H) | researchgate.net |
| ¹H NMR | 8.31 (d, J=2.7 Hz, 1H), and other aromatic/aliphatic signals | researchgate.net |
| ¹³C NMR | 147.08, 144.91, 144.79, 137.15, 134.77, 132.66, 129.65, 123.82, 119.70, 117.65, 113.90, 28.19 | researchgate.net |
Reactivity and Reaction Mechanisms of N Methyl N Phenylpyridin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings
Electrophilic Aromatic Substitution (EAS) on N-methyl-N-phenylpyridin-3-amine involves a competition between the highly activated phenyl ring and the generally deactivated pyridine ring.
The phenyl ring is strongly activated by the N-methyl-N-phenylamino group, which is a powerful electron-donating group through resonance. This group directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to occur preferentially on the phenyl ring.
Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen, making it significantly less reactive towards electrophiles than benzene (B151609). ntnu.nolibretexts.org Electrophilic attack on an unsubstituted pyridine, when forced under harsh conditions, occurs at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen in the resonance intermediates (sigma complex). quora.comyoutube.com While the amino group at C-3 is activating, the pyridine nitrogen typically acts as a base in the presence of acidic electrophilic reagents, leading to the formation of a pyridinium (B92312) salt. This protonation further deactivates the ring, making substitution even more difficult. iust.ac.ir
Given this competition, EAS will overwhelmingly favor the activated ortho and para positions of the phenyl ring over any position on the pyridine ring. Specific experimental data for this compound is not extensively documented, but the predicted selectivity is based on these well-established principles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/FeBr₃ | 4-bromo-N-methyl-N-phenylpyridin-3-amine and 2-bromo-N-methyl-N-phenylpyridin-3-amine |
| Nitration | HNO₃/H₂SO₄ | N-methyl-N-(4-nitrophenyl)pyridin-3-amine and N-methyl-N-(2-nitrophenyl)pyridin-3-amine |
Nucleophilic Reactions Involving the Amine Nitrogen and Pyridine Ring
The nucleophilic character of this compound is centered on the exocyclic amine nitrogen and the pyridine ring itself.
The tertiary amine nitrogen possesses a lone pair of electrons and can act as a nucleophile. libretexts.org It is expected to react with electrophiles such as alkyl halides. For instance, reaction with an excess of methyl iodide would lead to quaternization, forming the (3-(methyl(phenyl)amino)pyridin-1-yl)trimethylammonium iodide salt through exhaustive methylation. libretexts.orgmasterorganicchemistry.com Similarly, it can be acylated by reaction with acid chlorides or anhydrides. libretexts.org
The pyridine ring , being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. youtube.com Nucleophilic aromatic substitution (SNAr) typically requires a leaving group at one of these positions. In the absence of a leaving group, a reaction like the Chichibabin amination (using NaNH₂) could potentially occur, leading to the introduction of an amino group at the C-2 or C-6 position. quora.com The reactivity of the pyridine ring towards nucleophiles is enhanced compared to benzene. ntnu.no
Organometallic Reactions and Complexation Chemistry
The pyridine nitrogen atom of this compound features a lone pair in an sp² hybrid orbital, making it an excellent ligand for coordination to metal ions. iust.ac.ir Aminopyridinato ligands, which are deprotonated forms of aminopyridines, are widely used in organometallic chemistry to create stable complexes with early transition metals and other metallic centers. vot.pl
It is anticipated that this compound can act as a monodentate ligand, coordinating to a variety of metal precursors (e.g., chlorides of palladium, platinum, rhodium, or ruthenium) through its pyridine nitrogen to form stable metal complexes. While specific complexes of this compound are not prominently reported, its structural similarity to other pyridyl ligands suggests a rich potential in coordination chemistry, catalysis, and materials science.
Redox Chemistry of this compound
The redox chemistry of this molecule involves potential oxidation and reduction of its functional groups.
Oxidation: The molecule presents several sites for oxidation. The pyridine ring can be oxidized at the nitrogen atom using peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. iust.ac.ir The exocyclic tertiary amine could also be susceptible to oxidation. Furthermore, the electron-rich phenyl ring, activated by the amino group, could undergo oxidative polymerization under certain conditions. A related complex molecule, N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, is noted to undergo oxidation, although specific products were not detailed.
Reduction: The primary site for reduction is the pyridine ring. Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would reduce the aromatic pyridine ring to a piperidine (B6355638) ring, yielding N-methyl-N-phenylpiperidin-3-amine. This transformation removes the aromaticity of the heterocycle and changes the geometry and basicity of the ring nitrogen.
Mechanistic Investigations of this compound Transformations
While detailed mechanistic studies specifically on this compound are scarce, the principles of related systems allow for informed predictions about its reaction pathways.
Kinetic and thermodynamic studies, such as the determination of kinetic isotope effects (KIEs) and the application of the Hammett equation, are powerful tools for elucidating reaction mechanisms.
Kinetic Isotope Effects (KIEs): KIE studies involve replacing an atom with its heavier isotope (e.g., H with D) and measuring the effect on the reaction rate. A significant primary KIE would be expected for any reaction where a C-H bond to one of the aromatic rings is broken in the rate-determining step, such as in many electrophilic aromatic substitution reactions.
Hammett Studies: The Hammett equation (log(k/k₀) = ρσ) relates reaction rates to substituent electronic effects. pharmacy180.com For reactions involving this compound, one could study the effect of substituents on the phenyl ring. For an electrophilic substitution on the phenyl ring, a large negative ρ (rho) value would be expected, indicating the buildup of positive charge in the transition state, which is stabilized by electron-donating groups. pharmacy180.com Conversely, reactions that develop negative charge at the reaction center have positive ρ values. Studies on the pyridinolysis of esters have shown complex, sometimes non-linear, Hammett plots, which can indicate a change in the rate-determining step or significant ground-state stabilization effects. rsc.org
Table 2: Illustrative Hammett Substituent Constants (σ)
| Substituent (on Phenyl Ring) | σ (para) | Predicted Effect on EAS Rate |
|---|---|---|
| -NO₂ | +0.78 | Decrease |
| -Cl | +0.23 | Decrease |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Increase |
The characterization of reaction intermediates and transition states, often through spectroscopy or computational chemistry, is fundamental to understanding reaction mechanisms.
Electrophilic Substitution: In an EAS reaction on the phenyl ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For attack at the para position, the positive charge can be delocalized onto the exocyclic nitrogen, providing significant stabilization.
Nucleophilic Substitution: In a nucleophilic attack on the pyridine ring, a negatively charged intermediate, analogous to a Meisenheimer complex, would be formed. youtube.com The negative charge would be stabilized by the electronegative pyridine nitrogen.
Computational Studies: Density Functional Theory (DFT) and other computational methods could be used to model reaction pathways. nih.gov Such studies would allow for the calculation of the energies of reactants, transition states, and intermediates, providing insight into reaction barriers and the regioselectivity of various transformations. For example, calculations could confirm the higher stability of the transition state for electrophilic attack on the phenyl ring compared to the pyridine ring.
Derivatization and Functionalization Strategies for N Methyl N Phenylpyridin 3 Amine
Synthesis of N-methyl-N-phenylpyridin-3-amine Analogs via Substituent Variation on Phenyl and Pyridyl Moieties
A primary strategy for creating analogs of this compound involves introducing substituents onto its aromatic frameworks during synthesis. The Suzuki cross-coupling reaction is a powerful method for this purpose, enabling the formation of carbon-carbon bonds to build molecular complexity.
Research has demonstrated the synthesis of a series of novel pyridine (B92270) derivatives through a palladium-catalyzed Suzuki cross-coupling. mdpi.com In this approach, a functionalized pyridine, such as 5-bromo-2-methylpyridin-3-amine, is coupled with various arylboronic acids. mdpi.com This method allows for systematic variation of the phenyl group, introducing a wide array of electronic and steric diversity. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a solvent system like aqueous dioxane. mdpi.com
The table below summarizes the synthesis of various analogs starting from 5-bromo-2-methylpyridin-3-amine, showcasing the versatility of the Suzuki coupling in modifying the phenyl moiety.
| Starting Pyridine | Arylboronic Acid | Resulting Analog | Yield |
| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Good |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Good |
| 5-bromo-2-methylpyridin-3-amine | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | Moderate |
| 5-bromo-2-methylpyridin-3-amine | 4-(Methylsulfonyl)phenylboronic acid | 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine | Moderate |
This table is generated based on findings from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine. mdpi.com
This synthetic route provides a reliable platform for generating a library of N-phenylpyridin-3-amine analogs with tailored properties by simply changing the boronic acid coupling partner.
Post-Synthetic Modification of the Pyridine and Phenyl Moieties
Once the core this compound structure is formed, it can undergo further functionalization. The reactivity of the two aromatic rings differs significantly. The phenyl ring, being activated by the amino group, is susceptible to electrophilic aromatic substitution. In contrast, the pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the ring nitrogen but can be activated towards nucleophiles. msu.edu
Potential modifications include:
Electrophilic Substitution on the Phenyl Ring: Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur primarily on the phenyl ring at the ortho and para positions relative to the activating N-methylamino group.
Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized, typically using a peroxy acid like m-CPBA, to form the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, making the C-4 position susceptible to electrophilic attack and the C-2 and C-6 positions even more activated for nucleophilic attack. msu.edu
Nucleophilic Aromatic Substitution: If a precursor with a suitable leaving group (e.g., a halogen) is present at the 2- or 4-position of the pyridine ring, it can be displaced by a variety of nucleophiles. This reaction proceeds via a stable negatively charged intermediate (a Meisenheimer complex) that is stabilized by the ring nitrogen. msu.edu
Heterocyclic Ring Annulation and Expansion from this compound (e.g., Indole (B1671886) or Quinoline Derivatives)
The this compound scaffold is a valuable precursor for constructing more complex, fused heterocyclic systems like indoles and quinolines. This involves using the existing amine and one of its attached rings as building blocks for cyclization reactions.
Indole Synthesis: The Fischer indole synthesis is a classic method for producing indoles from arylhydrazines and aldehydes or ketones under acidic conditions. nih.govresearchgate.net A derivative of this compound, specifically its corresponding hydrazine, could theoretically undergo this reaction. The proposed mechanism involves the formation of a hydrazone, followed by tautomerization to an enehydrazine. A key nih.govnih.gov-sigmatropic rearrangement then occurs, followed by cyclization and elimination of ammonia (B1221849) to yield the final fused indole-like structure. nih.govyoutube.com
Quinoline Synthesis: Several classical named reactions for synthesizing quinolines use aniline (B41778) derivatives as starting materials. wikipedia.orgscribd.com this compound can be viewed as an aniline analog and could potentially be used in these syntheses to create novel pyridyl-substituted quinolines.
Skraup Synthesis: Involves heating the aniline derivative with sulfuric acid, glycerol (B35011) (which dehydrates to acrolein), and an oxidizing agent. wikipedia.orgscribd.com
Doebner-von Miller Reaction: A variation that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. scribd.com
Combes Quinoline Synthesis: Employs the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org
The table below outlines these potential annulation reactions.
| Target Heterocycle | Synthetic Method | Key Reagents | Potential Product Class |
| Indole Derivative | Fischer Indole Synthesis | Hydrazine derivative of parent compound, Ketone/Aldehyde, Acid catalyst | Pyridyl-substituted Indoles |
| Quinoline Derivative | Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Pyridyl-substituted Quinolines |
| Quinoline Derivative | Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound, Acid catalyst | Substituted Pyridyl-quinolines |
| Quinoline Derivative | Combes Synthesis | β-Diketone, Acid catalyst | Substituted Pyridyl-quinolines |
Polymerization and Materials Science Applications of this compound Derivatives (Focus on Chemical Synthesis and Polymer Structure)
Derivatives of this compound can serve as monomers for the synthesis of novel polymers with potentially interesting optoelectronic or material properties. The synthesis of poly[N,N-(phenylamino)disulfides] from aniline derivatives provides a direct template for this application. nih.gov
A proposed synthetic route involves a step-growth condensation polymerization. An appropriately functionalized this compound monomer (for example, one containing an additional amino group to allow for polymerization) could react with a disulfide transfer reagent like sulfur monochloride (S₂Cl₂). nih.gov This reaction is typically performed at very low temperatures (e.g., -90 °C) in a suitable solvent like dichloromethane (B109758) to control the highly exothermic process. nih.gov
The resulting polymer would feature a unique backbone structure containing repeating N-S-S-N units. The N-methyl-N-phenylpyridin-3-yl groups would be pendant to this conjugated backbone. The incorporation of the heterocyclic pyridine moiety alongside the phenylamine structure into a polymer chain could lead to materials with tailored thermal stability, conductivity, and optical properties, making them candidates for investigation in materials science. nih.gov
N Methyl N Phenylpyridin 3 Amine in Chemical Synthesis and Catalysis
Role as an Organocatalyst in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Within this field, chiral amines have gained significant attention for their ability to facilitate a wide range of transformations. sigmaaldrich.com
As a substituted pyridine (B92270), N-methyl-N-phenylpyridin-3-amine possesses a basic nitrogen atom within the pyridine ring, allowing it to function as a Brønsted base. Brønsted base catalysis involves the deprotonation of a substrate to form a more reactive intermediate. While specific studies detailing the Brønsted base catalytic activity of this compound are not extensively documented in the provided results, the fundamental basicity of the pyridine moiety suggests its potential in reactions requiring a mild, non-nucleophilic base. The N-methylation and N-phenyl substitution would modulate the basicity and steric environment of the pyridine nitrogen, influencing its catalytic efficacy.
A related concept is the use of Brønsted bases to catalyze multi-component coupling reactions. rsc.org For instance, a three-component reaction of α-ketoesters, imines, and diethyl phosphite (B83602) can be catalyzed by a Brønsted base to produce functionalized β-amino acid derivatives. rsc.org This highlights the potential of basic amine structures in facilitating complex bond-forming events.
Chiral amines are crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. sigmaaldrich.com They can act as chiral bases in enantioselective deprotonation reactions or as resolving agents for racemic mixtures. sigmaaldrich.com
If this compound were rendered chiral, for example, through the introduction of a stereocenter, it could potentially be used as an organocatalyst in asymmetric transformations. The development of chiral amine-based organocatalysts is a vibrant area of research. For example, chiral secondary amines derived from (R)- or (S)-α-ethylbenzylamine are valuable building blocks for synthesizing phosphoramidite (B1245037) ligands used in highly enantioselective copper-catalyzed and iridium-catalyzed reactions. sigmaaldrich.com Similarly, chiral amines have been employed in the asymmetric synthesis of substituted piperidines, which can then be converted into dual-functional organocatalysts. rsc.orgresearchgate.net
The synthesis of chiral α-methyl-α,β-diamino acid derivatives has been achieved through a Mannich reaction involving chiral N-phosphonyl imines and a Ni(II)-complexed alanine (B10760859) Schiff base, demonstrating a sophisticated approach to creating vicinal chiral centers. nih.gov These examples underscore the potential for chiral derivatives of pyridin-3-amines to be applied in asymmetric catalysis.
Coordination Chemistry of this compound as a Ligand
The nitrogen atoms in this compound, both on the pyridine ring and the exocyclic amine, possess lone pairs of electrons that can be donated to metal centers, making it an effective ligand in coordination chemistry. The coordination of ligands to metal fragments can significantly alter the chemical properties of both the ligand and the metal. preprints.org
The synthesis of metal complexes involving aminopyridine-type ligands is well-established. Generally, these complexes are formed by reacting the aminopyridine ligand with a metal salt or an organometallic precursor in a suitable solvent. preprints.orgbanglajol.info For example, cationic iron half-sandwich complexes of aminopyridines can be synthesized by reacting the aminopyridine with an organometallic iron fragment in dichloromethane (B109758). preprints.org
The resulting metal complexes are typically characterized using a variety of spectroscopic and analytical techniques:
FTIR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the N-H and C-N stretching bands. preprints.org
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution and confirm the coordination environment around the metal. preprints.org
Elemental Analysis: To determine the empirical formula of the complex. rdd.edu.iq
Molar Conductivity Measurements: To ascertain the electrolytic nature of the complexes. banglajol.infordd.edu.iq
UV-Vis Spectroscopy: To study the electronic transitions within the complex. banglajol.infordd.edu.iq
Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides information about the electron configuration of the metal ion. rdd.edu.iq
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
In related aminopyridine complexes, it has been shown that coordination can occur through either the pyridine ring nitrogen or the amino group nitrogen, and in some cases, a mixture of isomers can be formed. preprints.org For instance, in cationic iron complexes, 2-aminopyridine (B139424) coordinates through the amino nitrogen, while 3-aminopyridine (B143674) coordinates via the pyridine ring nitrogen. preprints.org
Table 1: Spectroscopic and Analytical Techniques for Characterizing Metal Complexes
| Technique | Information Obtained |
| FTIR Spectroscopy | Identification of coordinated functional groups and bonding modes. preprints.org |
| NMR Spectroscopy | Structural elucidation in solution, determination of ligand-metal interactions. preprints.org |
| Elemental Analysis | Determination of the elemental composition and empirical formula. rdd.edu.iq |
| Molar Conductivity | Assessment of the ionic nature of the complex in solution. banglajol.infordd.edu.iq |
| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry. banglajol.infordd.edu.iq |
| Magnetic Susceptibility | Determination of the number of unpaired electrons and the magnetic moment of the metal center. rdd.edu.iq |
| X-ray Crystallography | Precise determination of the three-dimensional molecular structure in the solid state. |
Metal complexes of aminopyridine ligands are active catalysts in a variety of organic transformations. The specific application often depends on the nature of the metal and the other ligands in its coordination sphere.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for C-N bond formation. In the synthesis of related N-phenylpyridin-3-amine derivatives, palladium catalysts with bulky phosphine (B1218219) ligands like XantPhos are employed to couple halogenated pyridines with anilines. The steric and electronic properties of the aminopyridine ligand can influence the efficiency and selectivity of these catalytic processes. Metal complexes of this compound could potentially be used in similar cross-coupling reactions.
Hydrogenation and Related Reactions: The N-methylation of amines using methanol (B129727) via a "borrowing-hydrogen" strategy is an important method for constructing C-N bonds. researchgate.net This process often involves metal catalysts. While not specifically mentioning this compound, this highlights a potential area of application for its metal complexes.
The ability of aminopyridine ligands to form stable complexes with various transition metals suggests that their catalytic applications could be broad. For example, copper(I) complexes with phenanthroline ligands, which are also nitrogen-based chelators, have been synthesized and characterized for various applications. acs.org This indicates the potential for developing catalytically active complexes with this compound.
This compound as a Building Block in Complex Molecule Synthesis
Beyond its direct use in catalysis, this compound can serve as a structural motif or a key intermediate in the synthesis of more complex molecules. The pyridine ring and the substituted amine group offer multiple points for further functionalization.
For example, derivatives of N-methyl-3-phenylpropan-1-amine have been synthesized as part of the development of new chemical probes for biological targets. nih.gov The synthesis of these molecules often involves multi-step sequences where the aminopyridine core is assembled and then further modified. A related compound, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine, was synthesized as a potential imaging agent for norepinephrine (B1679862) transporters. nih.gov The synthesis involved steps like bromination and subsequent modifications of the pyridine ring. nih.gov
The synthesis of N-alkyl anilines is of significant interest as these are versatile compounds used in various chemical industries. researchgate.net The structural unit of this compound is essentially a substituted N-alkylaniline, making it a relevant structure in the context of fine chemical synthesis. The development of efficient synthetic routes to such compounds, for instance, through catalytic N-methylation of anilines, is an active area of research. researchgate.net
Information regarding "this compound" in Chemical Synthesis and Catalysis is Not Available in Publicly Accessible Scientific Literature
A comprehensive review of scientific databases and literature reveals a lack of published research on the specific applications of the chemical compound this compound in the fields of total synthesis of designed molecules and scaffold development for diversity-oriented synthesis.
Despite extensive searches for scholarly articles, patents, and chemical research databases, no specific data or detailed findings concerning the use of this compound as a reagent, catalyst, or building block in the specified areas of chemical synthesis could be located. The scientific landscape appears to be void of studies detailing its role in these advanced synthetic methodologies.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or a discussion on its utilization in the following areas as requested:
Scaffold Development and Diversity-Oriented Synthesis
While the broader class of pyridine-containing molecules and N-aryl amines are extensively studied and utilized in various aspects of organic synthesis and medicinal chemistry, information on this particular substituted pyridine derivative remains elusive in the context of the requested topics. Researchers interested in this specific compound may need to conduct novel research to explore its potential applications in these domains.
Structure Reactivity and Structure Property Relationships of N Methyl N Phenylpyridin 3 Amine Non Biological Focus
Influence of Substituents on Reaction Rates and Selectivity
The rate and selectivity of chemical reactions involving N-methyl-N-phenylpyridin-3-amine can be significantly modulated by the presence of substituents on either the phenyl or the pyridinyl ring. These substituents alter the electron density distribution and steric environment of the molecule, thereby influencing the accessibility and reactivity of the nitrogen atom and the aromatic rings.
The electronic nature of substituents plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring can impact the nucleophilicity of the amine nitrogen. For instance, in related N,N'-donor chelates, the rate of substitution reactions at a metal center coordinated to the ligand is affected by substituents on the phenyl moiety. researchgate.net The presence of an electron-withdrawing group on the phenyl ring generally increases the rate of nucleophilic substitution reactions where the nitrogen atom acts as a leaving group precursor, as it stabilizes the developing positive charge on the nitrogen in the transition state. researchgate.net Conversely, electron-donating groups would be expected to decrease the rate of such reactions by destabilizing the transition state.
In reactions where the pyridine (B92270) nitrogen is involved, such as quaternization, the electronic influence of substituents is also significant. Dipolar electron-withdrawing groups are known to exert their influence primarily through an inductive effect. rsc.org The reactivity of the pyridine system can be classified as belonging to the σ+-class, indicating a demand for resonance stabilization of positive charge in the transition state. koreascience.kr
The position of the substituent on the pyridine ring is also critical. The inductive effect from the meta-position (position 5) in pyridines is found to be about 1.2 times more effective than from the para-position (position 4). koreascience.kr This highlights the nuanced electronic effects within the heterocyclic ring that would influence reaction rates at the amine nitrogen.
The selectivity of reactions can also be controlled by substituents. For example, in reactions involving electrophilic attack on the pyridine ring, the position of attack will be directed by the electronic nature of the existing substituents. While the pyridine ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, activating groups can enhance its reactivity and direct incoming electrophiles. imperial.ac.uk
Interactive Table: Expected Influence of Substituents on Reaction Rates
| Substituent Position | Substituent Type | Expected Effect on Nucleophilicity of Amine N | Expected Effect on Electrophilic Aromatic Substitution Rate |
| Phenyl (para) | Electron-Donating (e.g., -OCH₃) | Increase | Increase (on phenyl ring) |
| Phenyl (para) | Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease (on phenyl ring) |
| Pyridinyl (position 5) | Electron-Donating (e.g., -CH₃) | Increase | Increase (on pyridine ring) |
| Pyridinyl (position 5) | Electron-Withdrawing (e.g., -Cl) | Decrease | Decrease (on pyridine ring) |
Conformational Effects on Chemical Reactivity and Stability
The three-dimensional arrangement of the phenyl and pyridinyl rings relative to each other, known as the conformation, has a profound impact on the reactivity and stability of this compound. The molecule is not planar, and rotation around the C-N bonds allows for different spatial arrangements of the aromatic rings.
The torsional or dihedral angles between the rings are a key conformational parameter. In biaryl systems, the preferred conformation, whether planar or non-planar, and the energy barriers to rotation are crucial in determining their properties. nih.gov For this compound, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens at positions 2 and 4 of the pyridine ring, as well as the methyl group on the nitrogen, will influence the preferred conformation. A twisted conformation is expected to be the most stable, minimizing these steric clashes.
This conformational preference has direct consequences for reactivity. For instance, the degree of conjugation between the nitrogen lone pair and the π-systems of the aromatic rings is dependent on the dihedral angles. A more planar conformation would allow for greater p-orbital overlap and delocalization of the nitrogen lone pair, which in turn affects its basicity and nucleophilicity. In a highly twisted conformation, this delocalization is reduced, making the nitrogen lone pair more localized and potentially more basic.
Studies on related N'-(2-pyridyl)formamidines have shown that they preferentially exist in a conformation where the pyridine and the imino nitrogen lone pairs are anti to each other. rsc.org This preference is likely to be mirrored in this compound, with the lone pair on the amine nitrogen adopting a specific orientation relative to the pyridine ring to minimize electrostatic repulsion.
The stability of the molecule is also linked to its conformation. The energy difference between different conformers and the rotational barriers between them determine the conformational flexibility of the molecule at a given temperature. Lower energy barriers would imply a more flexible molecule, which could more easily adopt the necessary conformation to participate in a reaction.
Electronic Effects and Their Correlation with Chemical Behavior
The electronic properties of this compound are a composite of the effects of the phenyl ring, the pyridinyl ring, and the methyl-substituted amino group. These effects can be quantified and correlated with the molecule's chemical behavior, such as its basicity and reactivity in various reactions.
The Hammett equation provides a framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.org For pyridine derivatives, specific Hammett constants (σ) have been determined. uark.edusciepub.com The reaction constant (ρ) in the Hammett equation indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org For the dissociation of pyridinium (B92312) ions, the ρ value is typically large and positive, indicating that the reaction is sensitive to substituents and that a negative charge is built up (or positive charge is lost) during the reaction. sciepub.comsciepub.com
In this compound, the pyridine nitrogen introduces a significant electronic perturbation. The pyridine ring is more electron-deficient than a benzene ring due to the inductive and resonance effects of the nitrogen atom. imperial.ac.uk This influences the electronic communication between the phenyl and pyridinyl rings through the bridging nitrogen atom.
The electronic character of substituents on the phenyl ring will, in turn, affect the electron density on the pyridine ring and vice versa. An electron-donating group on the phenyl ring will increase the electron density on the amine nitrogen, which can then be delocalized into the electron-deficient pyridine ring. Conversely, an electron-withdrawing group on the phenyl ring will decrease the electron density on the nitrogen, further reducing the electron density of the pyridine ring. These electronic shifts can be correlated with changes in spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption maxima.
Solvation Effects on the Reactivity of this compound
The solvent in which a reaction is carried out can have a profound effect on the reactivity and selectivity of this compound. Solvation effects arise from the interactions between the solute molecule and the solvent molecules, which can stabilize or destabilize the reactants, transition states, and products to varying degrees.
The polarity of the solvent is a key factor. For reactions that involve a change in dipole moment between the ground state and the transition state, a change in solvent polarity can significantly alter the reaction rate. For instance, in the Menshutkin reaction, which involves the formation of a charged product from neutral reactants, polar solvents accelerate the reaction by stabilizing the more polar transition state and the charged product. researchgate.net Similarly, for reactions involving this compound where the transition state is more polar than the reactants, increasing the solvent polarity would be expected to increase the reaction rate.
Solvents can also influence reaction selectivity. In some cases, a more polar solvent can enhance the selectivity of a reaction by differentially stabilizing the transition states leading to different products. mdpi.com For example, in certain Diels-Alder reactions, selectivity is enhanced in polar solvents. mdpi.com This principle could be applied to control the outcome of reactions involving this compound where multiple products are possible.
Specific solvent interactions, such as hydrogen bonding, can also play a crucial role. Protic solvents can form hydrogen bonds with the nitrogen atoms of this compound, which can affect their basicity and nucleophilicity. For example, in protic media, solvent molecules can participate in excited-state intramolecular proton transfer (ESIPT) processes in related pyridine N-oxide systems. rsc.org
The choice of solvent can also influence the conformational equilibrium of the molecule. A more polar solvent might favor a more polar conformer, which could in turn affect its reactivity. The interplay between solvation and conformation adds another layer of complexity to understanding the chemical behavior of this compound in solution.
Advanced Analytical Techniques for N Methyl N Phenylpyridin 3 Amine Monitoring and Analysis in Chemical Systems
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for separating N-methyl-N-phenylpyridin-3-amine from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and effective reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the purity analysis of non-volatile and thermally sensitive compounds like this compound. The technique separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. For analogous compounds, such as (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine, HPLC has been successfully used to confirm purity. nih.gov A typical setup involves a reversed-phase column, like a C18 column, which is effective for separating molecules with aromatic character. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate), with detection commonly performed using a UV detector set at a wavelength where the pyridine (B92270) and phenyl rings show strong absorbance, such as 254 nm. While specific HPLC methods for this compound are proprietary, a general approach can be extrapolated.
Table 1: Illustrative HPLC Parameters for Analysis of Phenylpyridine Derivatives
| Parameter | Value/Description |
|---|---|
| Column | Reversed-phase C18 (e.g., Phenonemex Gemini, 4.6 x 250 mm) nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and aqueous buffer (e.g., 1mM Ammonium Formate) nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Detection | UV at 254 nm |
| Application | Purity assessment, quantitative analysis |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and thermally stable compounds. For amines, derivatization is often employed to improve chromatographic behavior and yield more informative mass spectra. nih.govnih.gov this compound can be analyzed by GC-MS, likely after derivatization with an acylating agent like ethyl chloroformate or a perfluoroacylating agent. nih.govnih.gov
In the mass spectrometer, following electron ionization (EI), the derivatized amine would undergo fragmentation. The fragmentation pattern is critical for structural elucidation. For N-methylated amines, a characteristic fragment ion results from the cleavage of the carbon-nitrogen bond. nih.gov The analysis of these unique fragment ions allows for the specific identification of the compound and its isomers. nih.gov
Table 2: Predicted Key GC-MS Fragmentation Data for this compound
| Fragment | Description | Potential m/z |
|---|---|---|
| Molecular Ion [M]⁺ | Represents the intact molecule. | 184 |
| [M-CH₃]⁺ | Loss of the methyl group from the nitrogen atom. | 169 |
| Phenyl Cation | C₆H₅⁺ | 77 |
| Pyridyl Fragment | Fragment corresponding to the pyridine ring. | 78 |
Electrochemical Analysis of Redox Potentials and Mechanisms
Electrochemical methods provide valuable insights into the redox properties of this compound, which is crucial for understanding its behavior in electro-organic synthesis and potential applications in materials science. Techniques like cyclic voltammetry can be used to determine redox potentials and study reaction mechanisms.
Studies on related N-methyl pyridinium (B92312) ions show that the electrochemical behavior is highly dependent on the molecular structure and the electrode material used. nih.gov The electrochemical reduction of N-methyl pyridinium ions has been investigated on various electrodes, including glassy carbon, gold, and platinum. nih.gov Unlike pyridinium, which can be reduced at a Pt electrode, N-methyl pyridinium is not electroactive on this surface, highlighting the critical role of the N-H bond in the reduction mechanism on platinum. nih.gov
On a glassy carbon electrode, the electrochemical response of N-methyl pyridinium ions suggests a specific interaction between the electrode surface and the aromatic ring system. nih.gov The reduction is typically an irreversible process. nih.gov For this compound, one would expect the electrochemical behavior to be influenced by both the N-methylpyridinium moiety and the N-phenyl group. The redox potential would be a key parameter indicating the ease with which the molecule can be oxidized or reduced. The development of switchable electrochemical methods for C-H functionalization of imidazo[1,2-a]pyridines using N-methylanilines demonstrates the utility of electrochemistry in controlling reaction pathways involving such substrates. rsc.org
Table 3: Comparative Electrochemical Data for Pyridinium Derivatives
| Compound | Electrode | Observation | Reference |
|---|---|---|---|
| N-methyl pyridinium | Platinum | Not electroactive | nih.gov |
| N-methyl pyridinium | Glassy Carbon | Irreversible reduction | nih.gov |
In Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., IR, NMR)
In situ spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing kinetic data and helping to identify transient intermediates.
Infrared (IR) Spectroscopy: Real-time IR spectroscopy can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. This compound is a tertiary amine and, as such, lacks N-H bonds. Therefore, its IR spectrum will be characterized by the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.comdocbrown.info Key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and the C-N stretching vibration. The C-N stretch for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com Monitoring the intensity of this characteristic C-N band can provide real-time data on the formation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful, non-invasive technique for obtaining detailed structural and quantitative information as a reaction proceeds. nih.govresearchgate.net Recent advancements, including ultrafast two-dimensional (2D) NMR methods, allow for the monitoring of complex organic reactions and the characterization of short-lived intermediates. nih.govfigshare.com In the synthesis of this compound, one could monitor the reaction by observing the specific shifts in the ¹H and ¹³C NMR spectra.
For example, the formation of the product could be tracked by the appearance of the singlet corresponding to the N-methyl protons and the characteristic shifts of the aromatic protons on both the phenyl and pyridine rings. mdpi.com By acquiring a series of spectra over time, the concentration of reactants, intermediates, and the final product can be quantified, allowing for the determination of reaction kinetics. nih.govresearchgate.net
Table 4: Key Spectroscopic Features for Monitoring this compound
| Technique | Feature | Wavenumber/Chemical Shift | Significance |
|---|---|---|---|
| IR Spectroscopy | C-N Stretch (Aromatic) | 1335-1250 cm⁻¹ orgchemboulder.com | Appearance indicates product formation. |
| IR Spectroscopy | N-H Stretch | Absent (3300-3500 cm⁻¹) docbrown.info | Confirms tertiary amine structure. |
| ¹H NMR | N-CH₃ Protons | ~3.0-3.5 ppm (singlet) | Appearance and integration track product formation. |
| ¹H NMR | Aromatic Protons | ~6.5-8.5 ppm (multiplets) | Shift changes indicate conversion from reactants. |
| ¹³C NMR | N-CH₃ Carbon | ~40 ppm | Appearance indicates product formation. |
Future Research Directions for N Methyl N Phenylpyridin 3 Amine
Exploration of Novel Synthetic Methodologies
The synthesis of N-methyl-N-phenylpyridin-3-amine, a diarylamine, is a key area for future research. While established methods for C-N bond formation exist, there is considerable scope for the development of more efficient, selective, and sustainable synthetic routes.
A primary focus for future research is the optimization of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing C-N bonds by coupling amines with aryl halides. wikipedia.org Future investigations could explore a variety of catalyst systems to improve yields and reaction conditions for the synthesis of this compound from 3-halopyridines and N-methylaniline. The development of new bulky, electron-rich phosphine (B1218219) ligands, following the work of Buchwald, could enhance reaction efficiency and expand the substrate scope. youtube.com
Further research could also investigate alternative coupling strategies, such as copper-catalyzed Chan-Lam coupling, which utilizes aryl boronic acids, or transition-metal-free N-arylation methods using benzyne (B1209423) precursors. bgu.ac.ilchemrxiv.org A comparative study of different catalytic systems would be invaluable for identifying the most effective and industrially scalable synthetic pathway.
Table 1: Potential Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Potential Advantages |
| Pd(OAc)₂ | XPhos, SPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | High efficiency, broad substrate scope youtube.com |
| Pd₂(dba)₃ | BINAP, DPPF | NaOtBu | Toluene | Good for primary and secondary amines wikipedia.org |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | Early generation catalyst, good for simple substrates libretexts.org |
Development of Advanced Catalytic Applications
Future research should focus on synthesizing and evaluating transition metal complexes of this compound. These complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. The compound could serve as a P,N-type ligand, which has shown versatility in catalysis. researchgate.net The investigation into its coordination chemistry with various metals like palladium, nickel, rhodium, and copper could unveil novel catalytic systems with unique reactivity and selectivity. researchgate.netresearchgate.net For instance, nickel complexes of related phosphinopyridine ligands have been shown to be active in ethylene (B1197577) oligomerization. researchgate.net
Integration into Novel Material Architectures (Chemical Synthesis Aspects)
The aromatic and heterocyclic nature of this compound makes it an attractive building block for the synthesis of novel functional materials. Research in this area could focus on incorporating this moiety into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies.
Future synthetic efforts could be directed towards the preparation of monomers derived from this compound for subsequent polymerization. The resulting polymers could exhibit interesting photophysical, electronic, or thermal properties. For example, related pyridine (B92270)/pyridinium (B92312) bisamides have been studied as functional materials for sensing and aggregation studies. researchgate.net The integration of the this compound unit could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Deeper Computational and Mechanistic Understanding
To guide synthetic efforts and the design of new applications, a thorough computational and mechanistic understanding of this compound is essential. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, frontier molecular orbitals, and reactivity. kahedu.edu.inresearchgate.net
Future computational studies should aim to:
Analyze Molecular Geometry and Electronic Properties: Determine bond lengths, bond angles, and charge distribution to understand the molecule's conformation and polarity. kahedu.edu.in
Predict Spectroscopic Properties: Calculate theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization. researchgate.net
Model Reaction Mechanisms: Investigate the transition states and energy profiles of key synthetic reactions, such as the Buchwald-Hartwig amination, to optimize reaction conditions. mdpi.com
Evaluate Ligand Properties: Computationally assess the coordination of this compound to different metal centers to predict the stability and potential catalytic activity of its metal complexes.
A deeper mechanistic understanding of how the pyridine nitrogen influences the reactivity of the aniline (B41778) nitrogen, and vice versa, will be crucial for rationally designing its applications. mdpi.com
Green Chemistry Innovations for this compound Synthesis and Applications
Future research must prioritize the development of environmentally benign methods for the synthesis and application of this compound. This aligns with the growing importance of green chemistry in the chemical industry.
Key areas for green chemistry innovations include:
Use of Sustainable Solvents: Exploring the use of water or bio-derived solvents for synthesis, potentially facilitated by micellar catalysis. nih.gov
Alternative Energy Sources: Investigating mechanochemical (ball-milling) or sonochemical methods to reduce or eliminate the need for solvents and decrease reaction times. researchgate.netnih.gov
Photocatalysis: Developing visible-light-mediated synthetic routes, which can often be performed under mild, ambient conditions. chemrxiv.org
Catalyst Recycling: Designing heterogeneous catalysts or catalytic systems that allow for easy separation and reuse, thereby reducing waste and cost. nih.gov
By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its final application, can be made more sustainable. For example, electrochemical methods have been developed for related C-H functionalization reactions of N-methylanilines that are metal- and oxidant-free. rsc.org
Q & A
Q. What are the common synthetic routes for preparing N-methyl-N-phenylpyridin-3-amine?
The compound is typically synthesized via copper-catalyzed coupling reactions. For example, a copper bromide catalyst under inert conditions yields 76% product, with optimized reaction parameters including dichloromethane as the solvent and room-temperature stirring (12–24 hours) . Another method involves aryl boronic acids, Cu(OAc)₂, and molecular sieves, followed by aqueous workup and column chromatography (EtOAc/hexanes) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Assignments for aromatic protons (δ 8.28–7.07 ppm) and methyl groups (δ 3.34 ppm) confirm structure .
- GCMS : Molecular ion peak at m/z 184.1 (C₁₂H₁₂N₂) validates molecular weight .
- Elemental analysis : Ensures purity (e.g., CHN analysis within 0.4% theoretical values) .
Q. What purification strategies are effective for this compound?
Column chromatography (silica gel, EtOAc/hexanes) is standard, with TLC monitoring (Rf ~0.5). Post-synthesis, aqueous extraction (NH₃) removes copper residues, and drying over Na₂SO₄ precedes solvent evaporation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst choice : Copper(I) bromide (76% yield) outperforms Cu(OAc)₂ in Ullmann-type couplings . Palladium catalysts (e.g., Pd/C) may enhance cross-coupling efficiency but require higher temperatures .
- Solvent effects : Polar aprotic solvents (dioxane) improve palladium-mediated reactions, while CH₂Cl₂ suits copper systems .
- Temperature : Room temperature minimizes side reactions; elevated temperatures (35°C) accelerate Pd-catalyzed aminations .
Q. How do substituents on the phenyl or pyridine rings influence reactivity and bioactivity?
Substituent effects are critical:
- Trifluoromethyl groups : Increase lipophilicity and enhance COX-2 inhibition in analogs .
- Fluorophenyl groups : Alter electronic properties, improving receptor binding in medicinal chemistry .
- Methoxy groups : Enhance solubility and H-bonding potential, as seen in neuroprotective derivatives .
Q. How to resolve contradictions in reported yields for similar amine derivatives?
Discrepancies arise from:
- Catalyst loading : Higher Cu(I) concentrations (e.g., 10 mol%) improve yields vs. lower loadings .
- Workup protocols : Incomplete NH₃ quenching or insufficient column chromatography can reduce purity .
- Reagent quality : Impure boronic acids or solvents lower yields; use HPLC-grade reagents for reproducibility .
Q. What role do catalysts play in the synthesis, and how do they affect reaction mechanisms?
- Copper catalysts : Facilitate Ullmann-type couplings via single-electron transfer (SET) mechanisms, forming C–N bonds between aryl halides and amines .
- Palladium catalysts : Enable cross-couplings (e.g., Buchwald-Hartwig) through oxidative addition/reductive elimination cycles, requiring ligands like Xantphos .
- Mechanistic divergence : Copper systems favor radical intermediates, while palladium operates via coordination complexes .
Key Recommendations
- Characterization : Always cross-validate NMR assignments with HSQC/HMBC for complex spectra.
- Catalyst screening : Test Cu(I)/Pd(0) systems side-by-side for reaction optimization.
- Data reporting : Include detailed reaction conditions (e.g., inert atmosphere, sieves) to aid reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
